molecular formula C24H22FN5O3 B2804605 7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115372-11-6

7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2804605
CAS No.: 1115372-11-6
M. Wt: 447.47
InChI Key: SGBIIYDUOBNVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic scaffold fused with pyrrole and pyrimidine rings. Key structural features include:

  • 7-(2-Fluorophenyl): A fluorine atom at the ortho position of the phenyl ring, which enhances electronic effects and steric interactions.
  • 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl): A piperazine-derived substituent with a phenyl group and a ketone linker, likely influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

7-(2-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-19-9-5-4-8-17(19)18-14-26-22-21(18)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBIIYDUOBNVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione represents a novel class of pyrrolopyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C24H26FN7O2C_{24}H_{26}F_{N_{7}}O_{2}. Its structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Breast Cancer)27.6
Compound BA549 (Lung Cancer)29.3
Compound CHeLa (Cervical Cancer)<30

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Similar pyrrolopyrimidine derivatives have been reported to exhibit significant inhibition against DHFR, an enzyme critical for nucleotide synthesis and cellular proliferation.
  • Tyrosine Kinases : The structural motifs in these compounds suggest potential activity against various tyrosine kinases, which are often overexpressed in tumors.

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : By targeting DHFR and other enzymes in the folate pathway.
  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.

Case Studies

A notable study conducted by Elmongy et al. synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxic activity against breast cancer cells. The study found that modifications in the chemical structure significantly influenced potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Insights :

Substituent Position and Activity :

  • Fluorophenyl Position : The target compound’s 2-fluorophenyl group (ortho-substitution) may confer stronger steric hindrance and altered electronic effects compared to 3-fluorophenyl (meta-substitution) in compound 26f. Ortho-fluorine often enhances metabolic stability and target binding .
  • Piperazine Modifications : The 4-phenylpiperazine moiety in the target compound differs from the 4-methylpiperazine in 26f. Phenyl groups enhance lipophilicity and may improve CNS penetration or receptor affinity, as seen in antipsychotic drugs .

Enzyme Inhibition and Selectivity: The 5-substituted analogs () exhibit nanomolar inhibition of serine hydroxymethyltransferase (SHMT2) and glycinamide ribonucleotide formyltransferase (GARFTase), critical enzymes in one-carbon metabolism. The target compound’s 2-oxoethyl-piperazine chain may similarly interact with enzyme active sites . Transport Selectivity: Pyrrolo[3,2-d]pyrimidines with polar substituents (e.g., glutamate) show folate receptor (FR) selectivity over RFC (reduced folate carrier). The target compound’s phenylpiperazine may reduce FR affinity but enhance PCFT (proton-coupled folate transporter) uptake .

Antiviral: TLR7-targeting analogs () activate innate immunity, suggesting the target compound’s piperazine group could be optimized for TLR7/8 binding .

Research Findings and Mechanistic Implications

  • Antifolate Activity: Pyrrolo[3,2-d]pyrimidines inhibit SHMT2 and GARFTase at nanomolar ranges (Table 2, ), with >100-fold selectivity for FRα over RFC in cellular assays .
  • Cytotoxicity : Fluorophenyl analogs (e.g., 26f) show broad-spectrum cytotoxicity in the NCI-60 panel, linked to DNA alkylation (COMPARE algorithm) .
  • TLR7 Agonism : Derivatives with hydrophilic substituents (e.g., morpholine) in exhibit potent IFN-α induction, a trait tunable via the target compound’s piperazine group .

Q & A

Q. Critical factors for reproducibility :

  • Precise control of reaction stoichiometry and solvent ratios (e.g., ethanol/dichloromethane for crystallization ).
  • Use of anhydrous conditions for moisture-sensitive intermediates.
  • Proper characterization of intermediates via LC-MS or TLC to ensure purity before proceeding .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves structural features like bond angles (e.g., C11–N1–C14 = 113.77°) and coplanarity of the pyrrolopyrimidine core .
  • NMR spectroscopy : Identifies fluorophenyl (¹⁹F NMR) and piperazinyl proton environments (¹H NMR).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., M+H⁺ or M+Na⁺ adducts).

Q. Example XRD findings :

  • In analogs, the pyrrolopyrimidine ring is planar (max deviation: 0.024 Å), with fluorophenyl groups twisted at ~52–88° relative to the core .
  • Disorder in crystal structures may require refinement using riding models for hydrogen atoms .

Advanced: How can the aza-Wittig reaction be optimized to improve yield and purity in the synthesis of the pyrrolopyrimidine core?

Q. Methodological considerations :

  • Catalyst selection : Use triphenylphosphine or polymer-supported reagents to simplify purification .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance iminophosphorane intermediate stability.
  • Temperature control : Maintain 0–5°C during iminophosphorane formation to minimize side reactions.

Case study : Aza-Wittig reactions in ethanol/dichloromethane (1:2 v/v) yielded 85–90% purity post-crystallization in analogs .

Advanced: What computational strategies are effective for predicting biological targets or binding affinities of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or dopamine receptors, given the 4-phenylpiperazinyl group) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity using descriptors like LogP and polar surface area .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes.

Validation : Compare computational predictions with in vitro assays (e.g., radioligand displacement studies) .

Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR) for this compound?

Q. Key modifications for SAR studies :

Position Modification Biological Impact Reference
2-OxoethylReplace piperazinyl with morpholinylAlters receptor selectivity (e.g., σ vs. 5-HT₁A)
7-FluorophenylSubstitute with trifluoromethylEnhances metabolic stability
Pyrrolo coreIntroduce methyl at C5Modulates solubility and bioavailability

Synthetic approach : Use parallel synthesis to generate a library of analogs, followed by high-throughput screening .

Advanced: How are structural disorders in XRD analysis resolved, and what refinements are applied?

  • Disorder handling : Split models for overlapping atoms (e.g., in piperazinyl or fluorophenyl groups) and refine occupancy factors .
  • Hydrogen placement : Apply riding models with C–H = 0.93 Å and isotropic displacement parameters (Uiso = 1.2Ueq) .
  • Software tools : Use SHELXL or OLEX2 for refinement, with R factors < 0.06 indicating high reliability .

Advanced: What in vitro assays are recommended for evaluating the compound’s pharmacological potential?

  • Receptor binding assays : Screen against GPCR panels (e.g., dopamine D₂, serotonin 5-HT₁A) using radiolabeled ligands .
  • CYP450 inhibition : Assess metabolic stability via liver microsome assays.
  • Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ values .

Data interpretation : Compare results to structural analogs (e.g., 3-(4-fluorophenyl)pyrimidine derivatives with known antidepressant activity) .

Advanced: How can solvent systems be optimized for purification and crystallization?

  • Crystallization screen : Test mixtures like ethanol/dichloromethane (1:2 v/v) or acetonitrile/water gradients .
  • Recrystallization yield : Analog studies achieved 70–80% recovery using slow evaporation at 4°C .
  • HPLC purification : Use C18 columns with 0.1% TFA in acetonitrile/water for >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.